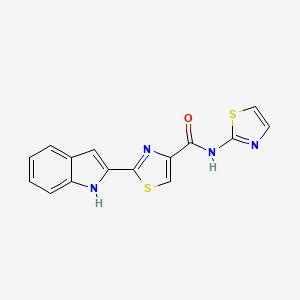
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, also known as IKK inhibitor VII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for various diseases.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with structures similar to 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide have been synthesized and tested for their anticancer properties. For instance, a series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for cytotoxicity against selected human cancer cell lines, with some showing encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016). These findings suggest the potential of such compounds in developing targeted cancer therapies.
Antimicrobial Activity
Additionally, thiazole-based compounds have demonstrated antimicrobial activity. For example, a study on a series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus revealed significant anti-inflammatory activity, which could hint at their potential for antimicrobial applications as well (Maddila et al., 2016).
Synthetic Applications
The synthetic utility of similar compounds has been highlighted in research focusing on the development of polyheterocyclic scaffolds. A study reported the Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, leading to the formation of tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021). This indicates the compound's potential as a versatile intermediate in organic synthesis, enabling the construction of complex and pharmacologically significant structures.
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c20-13(19-15-16-5-6-21-15)12-8-22-14(18-12)11-7-9-3-1-2-4-10(9)17-11/h1-8,17H,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXHHVZVLUODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

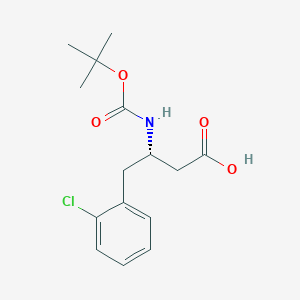

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
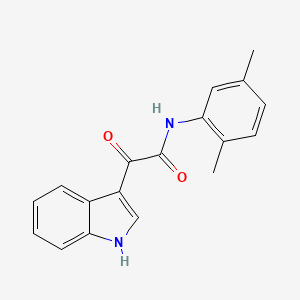
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
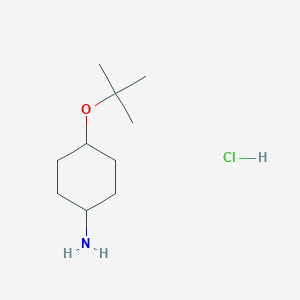

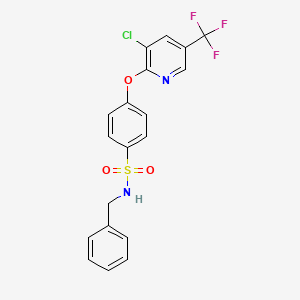
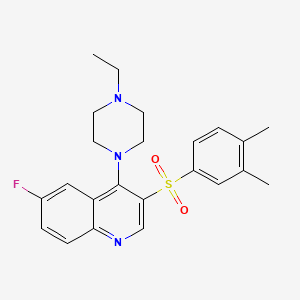
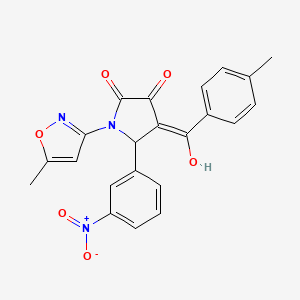
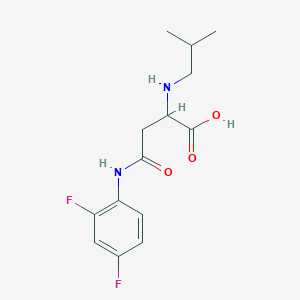
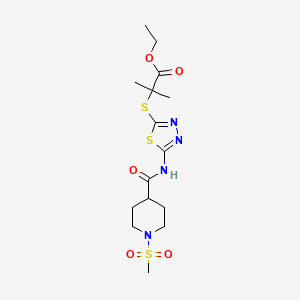
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
